molecular formula C5H9Br2N3 B6196986 3-(bromomethyl)-4-ethyl-4H-1,2,4-triazole hydrobromide CAS No. 2680528-59-8

3-(bromomethyl)-4-ethyl-4H-1,2,4-triazole hydrobromide

Cat. No.: B6196986
CAS No.: 2680528-59-8
M. Wt: 271
InChI Key:
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Description

3-(Bromomethyl)-4-ethyl-4H-1,2,4-triazole hydrobromide is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a bromomethyl group and an ethyl group attached to the triazole ring, with a hydrobromide salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(bromomethyl)-4-ethyl-4H-1,2,4-triazole hydrobromide typically involves the bromination of a precursor triazole compound. One common method involves the reaction of 4-ethyl-4H-1,2,4-triazole with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like carbon tetrachloride (CCl4) under reflux conditions to achieve high yields .

Industrial Production Methods

For large-scale industrial production, the process may involve the use of more efficient and environmentally friendly methods. One such method includes the use of hydrobromic acid (HBr) in combination with a suitable solvent like xylene, followed by azeotropic removal of water to drive the reaction to completion . This method is advantageous due to its simplicity and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-4-ethyl-4H-1,2,4-triazole hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form dehalogenated products.

    Cyclization Reactions: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, and ethers.

    Oxidation Products: Oxidized derivatives such as triazole N-oxides.

    Reduction Products: Dehalogenated triazoles or partially reduced intermediates.

Scientific Research Applications

3-(Bromomethyl)-4-ethyl-4H-1,2,4-triazole hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly those targeting microbial infections.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(bromomethyl)-4-ethyl-4H-1,2,4-triazole hydrobromide involves its interaction with biological targets through its bromomethyl group. The compound can alkylate nucleophilic sites on biomolecules such as proteins and nucleic acids, leading to the disruption of their normal function. This alkylation can result in antimicrobial effects by inhibiting the growth and replication of microorganisms .

Comparison with Similar Compounds

Similar Compounds

    3-(Bromomethyl)-5-methylpyridine hydrobromide: Another bromomethyl-substituted heterocycle with similar reactivity but different biological activity.

    4-(Bromomethyl)-1,2,4-triazole: Lacks the ethyl group, leading to different chemical and biological properties.

    3-(Chloromethyl)-4-ethyl-4H-1,2,4-triazole: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and applications.

Uniqueness

3-(Bromomethyl)-4-ethyl-4H-1,2,4-triazole hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

2680528-59-8

Molecular Formula

C5H9Br2N3

Molecular Weight

271

Purity

95

Origin of Product

United States

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